molecular formula C26H23N3O3 B11404773 3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B11404773
M. Wt: 425.5 g/mol
InChI Key: KPTWETKKHHTMIL-UHFFFAOYSA-N
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Description

3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is a complex organic compound with a unique structure that includes both phenyl and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazole ring, followed by the introduction of the phenyl and propyl groups through various substitution reactions. Common reagents used in these reactions include hydrazine derivatives, phenylboronic acids, and alkyl halides. The reaction conditions often require the use of catalysts such as palladium or copper, and the reactions are typically carried out under inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and recrystallization are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the phenyl or pyrazole rings, leading to a wide range of derivatives.

Scientific Research Applications

3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-HYDROXY-3-PHENYLPROPANOHYDRAZIDE
  • 3-HYDROXY-N’-PHENYLPROPANOHYDRAZIDE
  • 3-HYDROXY-N-METHYL-3-PHENYLPROPANAMIDE

Uniqueness

3-(2-HYDROXYPHENYL)-4-(3-PHENOXYPHENYL)-5-PROPYL-1H,4H,5H,6H-PYRROLO[3,4-C]PYRAZOL-6-ONE is unique due to its combination of phenyl and pyrazole rings, which confer specific chemical and biological properties. Its structure allows for a wide range of chemical modifications, making it a versatile compound for various applications. Additionally, its potential biological activities, such as antimicrobial and anticancer properties, set it apart from similar compounds.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

3-(2-hydroxyphenyl)-4-(3-phenoxyphenyl)-5-propyl-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C26H23N3O3/c1-2-15-29-25(17-9-8-12-19(16-17)32-18-10-4-3-5-11-18)22-23(27-28-24(22)26(29)31)20-13-6-7-14-21(20)30/h3-14,16,25,30H,2,15H2,1H3,(H,27,28)

InChI Key

KPTWETKKHHTMIL-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(C2=C(C1=O)NN=C2C3=CC=CC=C3O)C4=CC(=CC=C4)OC5=CC=CC=C5

Origin of Product

United States

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